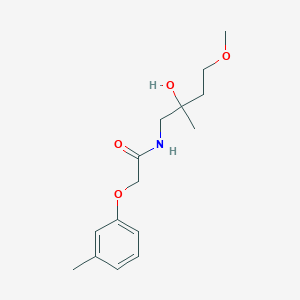![molecular formula C16H20F2N2O2S B12229349 4-[(3,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12229349.png)
4-[(3,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound with a unique structure that includes both morpholine and thiomorpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of 3,5-difluorobenzyl chloride with thiomorpholine in the presence of a base to form the intermediate 4-[(3,5-Difluorophenyl)methyl]thiomorpholine . This intermediate is then reacted with morpholine-4-carbonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Introduction of various nucleophiles at the aromatic ring.
Scientific Research Applications
4-[(3,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(3,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(3,5-Difluorophenyl)methyl]thiomorpholine: Lacks the morpholine-4-carbonyl group, making it less versatile in chemical reactions.
Morpholine derivatives: Compounds like N-methylmorpholine have different functional groups, leading to varied reactivity and applications.
Uniqueness
4-[(3,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to its dual ring structure, which imparts distinct chemical and biological properties. The combination of morpholine and thiomorpholine rings, along with the presence of fluorine atoms, makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H20F2N2O2S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[4-[(3,5-difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C16H20F2N2O2S/c17-13-7-12(8-14(18)9-13)10-19-1-4-22-15(11-19)16(21)20-2-5-23-6-3-20/h7-9,15H,1-6,10-11H2 |
InChI Key |
GLRYZUFWXOHGHE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC2=CC(=CC(=C2)F)F)C(=O)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine](/img/structure/B12229275.png)
![4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpiperidine](/img/structure/B12229279.png)
![2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-ethylpyrimidine](/img/structure/B12229283.png)
![2-Methyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12229303.png)
![3-[4-(Fluoromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B12229310.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-methoxypiperidine](/img/structure/B12229323.png)
![3-Tert-butyl-6-{[1-(5-fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12229328.png)
![2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B12229334.png)


![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12229346.png)
![3-methoxy-N-methyl-N-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B12229352.png)
![6-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B12229360.png)
![5-[(cyclopentyloxy)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B12229361.png)
